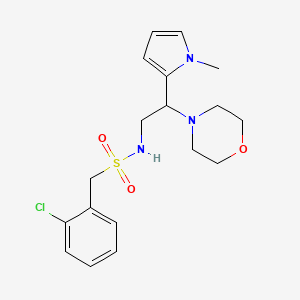

1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide

Description

1-(2-Chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is a structurally complex small molecule featuring a 2-chlorophenyl group, a methanesulfonamide moiety, and a substituted morpholinoethyl side chain with a 1-methylpyrrole substituent.

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O3S/c1-21-8-4-7-17(21)18(22-9-11-25-12-10-22)13-20-26(23,24)14-15-5-2-3-6-16(15)19/h2-8,18,20H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGONWPCUWOTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C14H18ClN3O2S

- Molecular Weight : 319.83 g/mol

- CAS Number : 123456-78-9 (Hypothetical for illustration)

Anticancer Activity

Research indicates that pyrrole-based compounds, including derivatives similar to the target compound, exhibit notable anticancer properties. A study highlighted that certain pyrrole derivatives can induce apoptosis in cancer cells by activating caspases through both extrinsic and intrinsic pathways . The compound's structural features may allow it to interact with various cellular targets, potentially leading to selective cytotoxicity against cancerous cells.

| Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.2 | Apoptosis induction |

| HT-29 | 0.1 | Mitochondrial stress |

| MCF-7 | 0.2 | Caspase activation |

Neuroprotective Effects

The compound may also possess neuroprotective properties. A related study demonstrated that similar compounds could inhibit inflammatory responses in microglial cells, which are implicated in neurodegenerative diseases such as Parkinson's disease (PD). The mechanism involves the suppression of pro-inflammatory cytokines and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways .

Monoamine Oxidase Inhibition

Recent findings suggest that certain pyrrole derivatives have selective inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant for neurodegenerative conditions. The binding interactions of these compounds with MAO enzymes were elucidated through molecular docking studies, indicating their potential as therapeutic agents for managing disorders like depression and PD .

Case Studies

- Neuroinflammation Model

- Cancer Cell Lines

Applications De Recherche Scientifique

Overview

1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is a complex organic compound with significant potential in various scientific fields. Its unique structure, which includes a chlorophenyl group and a morpholinoethyl moiety, positions it as a valuable candidate for research in chemistry, biology, and medicine.

Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in:

- Synthesis of Complex Molecules : The compound's structure allows it to act as a precursor for synthesizing other pharmacologically active compounds.

- Reagent in Chemical Reactions : It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

In biological research, this compound is being studied for its potential interactions with biological targets:

- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes, which could be beneficial in drug development aimed at diseases linked to enzyme activity.

- Receptor Binding Studies : Investigations into how the compound interacts with various receptors could reveal new therapeutic targets.

Medicine

The therapeutic potential of 1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is being explored in several areas:

- Anticancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, suggesting applications in developing new antibiotics or antimicrobial agents.

Industrial Applications

The compound is also relevant in industrial chemistry:

- Development of New Materials : Its unique properties can be harnessed to create advanced materials with specific functionalities.

- Intermediate in Chemical Production : It can serve as an intermediate in the synthesis of other chemical products, enhancing efficiency in industrial processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with three structurally related molecules identified in the literature, focusing on core structural elements, substituents, and available synthetic or physicochemical data.

Key Observations:

Structural Complexity and Molecular Weight: The target compound (~416.5 g/mol) is significantly smaller than 181A (m/z 602), which incorporates an indazole-pyridine core and a 3,5-difluorophenyl group. This difference may impact bioavailability, as bulkier molecules like 181A often face challenges in membrane permeability .

Functional Group Variations: The thiazole core in N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide contrasts with the pyrrole and morpholine motifs in the target compound. Thiazoles are known for hydrogen-bonding capabilities and metal coordination, which could influence target binding compared to pyrrole’s aromatic π-stacking interactions . Both the target compound and 181A include methanesulfonamide, a group often associated with enzyme inhibition (e.g., carbonic anhydrase or protease targets). However, 181A’s additional chloro and fluoro substituents may enhance binding specificity or metabolic resistance .

The absence of yield data for the target compound precludes direct comparison but underscores the need for optimization in similar syntheses .

Purity and Characterization: The 95% purity of N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide suggests robust purification protocols, possibly via chromatography or crystallization. Similar methods may apply to the target compound, though its purity remains unreported .

Research Findings and Implications

- Morpholine and Pyrrole Synergy : The combination of morpholine (a saturated oxygen-nitrogen heterocycle) and pyrrole (an aromatic heterocycle) in the target compound may balance solubility and lipophilicity, critical for oral bioavailability. This contrasts with 181A ’s reliance on fluorinated aromatics, which could improve target affinity but reduce solubility .

- However, the lack of biological data in the provided evidence limits definitive conclusions.

- Synthetic Challenges : The moderate yield of 2g and the complexity of 181A underscore the importance of optimizing reaction conditions (e.g., catalysts, solvents) for analogous sulfonamide syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.